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Compound Name:
2-Cyclopropylthiazole-5-

carbaldehyde

Cat. No.: B1419549 Get Quote

An In-depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis,

Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Cyclopropylthiazole-5-carbaldehyde (CAS No: 877385-86-9) is a heterocyclic building

block of significant interest in medicinal chemistry and materials science.[1] Its molecular

architecture, which combines the biologically privileged thiazole ring, the metabolically robust

cyclopropyl group, and a versatile aldehyde functional handle, makes it a valuable intermediate

for the synthesis of complex molecular targets.[1][2] This guide provides a comprehensive

technical overview of its core properties, a robust two-step synthetic pathway with mechanistic

insights, its reactivity profile, and its strategic utility in the context of modern drug discovery.

The Strategic Importance of the 2-
Cyclopropylthiazole-5-carbaldehyde Scaffold
The value of this molecule is derived from the synergistic interplay of its three key structural

components. Understanding these components is crucial to appreciating its utility.

The Thiazole Ring: A Privileged Pharmacophore
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The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen

atoms.[3] This motif is present in a wide array of FDA-approved drugs and biologically active

compounds, prized for its ability to engage in hydrogen bonding, dipole-dipole interactions, and

π-stacking with biological targets.[4] Its relative stability and the electron-rich nature of the C5

position make it an ideal scaffold for further functionalization.[5]

The Cyclopropyl Group: A Bioisosteric Advantage
The cyclopropyl moiety is frequently incorporated into drug candidates to improve their

pharmacological profile. It is often used as a bioisostere for larger, more flexible alkyl groups or

phenyl rings. Its key contributions include:

Metabolic Stability: The strained ring is resistant to oxidative metabolism, often increasing a

drug's half-life.

Conformational Rigidity: It locks rotatable bonds, reducing the entropic penalty of binding to

a target and potentially increasing potency and selectivity.

Lipophilicity Modulation: It can fine-tune the molecule's solubility and permeability properties.

The C5-Carbaldehyde: A Versatile Synthetic Handle
The aldehyde group at the 5-position is the molecule's primary reactive center for synthetic

elaboration.[6] It serves as an electrophilic site, opening a gateway to a vast number of

chemical transformations, including:

Reductive Amination to form amines.

Wittig and related olefination reactions to form alkenes.

Oxidation to a carboxylic acid.

Condensation reactions to build more complex heterocyclic systems.[7]

Physicochemical & Spectroscopic Profile
Precise characterization is the cornerstone of synthetic chemistry. This section details the

known physical properties and expected spectroscopic signatures of the title compound.
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Core Properties
Property Value Source

CAS Number 877385-86-9 [8][9][10]

Molecular Formula C₇H₇NOS [1][8]

Molecular Weight 153.20 g/mol [1][8][10]

Appearance Solid [10]

Purity Typically ≥95% [1]

Storage 2-8°C, under inert gas [1]

Synonyms

2-cyclopropyl-1,3-thiazole-5-

carbaldehyde; 2-Cyclopropyl-

5-formyl-1,3-thiazole

[10]

Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, its structure

allows for reliable prediction of its key spectroscopic features based on well-established

principles.[11]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically

between δ 9.8-10.2 ppm.

Thiazole Proton (C4-H): A singlet corresponding to the lone proton on the thiazole ring

should appear between δ 8.0-8.5 ppm.

Cyclopropyl Protons: A set of complex multiplets is expected in the upfield region. The

methine proton (CH) adjacent to the thiazole ring would be around δ 2.0-2.5 ppm, while

the four methylene protons (-CH₂-) would appear further upfield, likely between δ 0.8-1.5

ppm.

¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected around δ

185-195 ppm.

Thiazole Carbons: The three carbons of the thiazole ring would appear in the aromatic

region (δ 120-170 ppm), with the C2 carbon bearing the cyclopropyl group being the most

downfield.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be highly shielded,

appearing in the upfield region (δ 5-20 ppm).

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde

C=O stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic thiazole

ring and the aliphatic cyclopropyl group will also be present.

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass

spectrum should show a clear molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at

m/z 153.2 and 154.2, respectively.

Synthesis and Mechanistic Insight
The synthesis of 2-cyclopropylthiazole-5-carbaldehyde can be efficiently achieved via a two-

step sequence: the construction of the 2-cyclopropylthiazole core followed by formylation at the

C5 position.

Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the C5-aldehyde bond and the

thiazole ring itself, leading back to simple, commercially available starting materials.
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2-Cyclopropylthiazole-5-carbaldehyde

2-Cyclopropylthiazole

Formylation

Vilsmeier-Haack Reagent
(POCl₃, DMF) Cyclopropanecarbothioamide

Thiazole
Formation

2-Chloro-1,1-diethoxyethane
(Haloketone equivalent)

 

Hantzsch Synthesis

Reductive Amination

Grignard Reaction2-Cyclopropylthiazole-5-carbaldehyde Aldehyde

Imine Formation R-NH₂

Nucleophilic Attack R-MgBr

Reduction NaBH₄ or NaBH(OAc)₃ Secondary/Tertiary Amine

Secondary Alcohol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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